molecular formula C13H10N2O B610835 Sibiriline CAS No. 1346526-26-8

Sibiriline

Cat. No. B610835
M. Wt: 210.23
InChI Key: XZQLYCMLGSOHOX-UHFFFAOYSA-N
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Description

Sibiriline is a novel drug that inhibits receptor-interacting protein 1 kinase (RIPK1) and necroptosis . Necroptosis is a regulated form of cell death involved in several disease models . It acts by preventing immune-dependent hepatitis .


Molecular Structure Analysis

The chemical formula of Sibiriline is C13H10N2O . Its exact mass is 210.08 and its molecular weight is 210.230 . The elemental composition is Carbon: 74.27%, Hydrogen: 4.79%, Nitrogen: 13.33%, and Oxygen: 7.61% .


Chemical Reactions Analysis

The metabolic fate of Sibiriline was investigated using in silico prediction, coupled with in vitro and in vivo experiments . In vitro incubation was performed on differentiated human HepaRG cells, and in vivo experiments including a pharmacokinetic study were performed on mice treated with Sibiriline . Overall, 14 metabolites, mostly produced by Phase II transformations (glucuronidation and sulfation) were identified .

Scientific Research Applications

  • Metabolic Fate of Sibiriline

    A transversal study combined in silico predictions, in vitro experiments on human HepaRG cells, and in vivo experiments on mice to understand the metabolism of Sibiriline. This research revealed that Sibiriline, inhibiting receptor-interacting protein 1 kinase (RIPK1) and necroptosis, generates 14 metabolites primarily through Phase II transformations. These findings provide initial insights into the toxicology of this RIPK1 inhibitor (Pelletier et al., 2022).

  • Inhibitory Effects on Necroptosis

    Sibiriline was identified as an inhibitor of necroptosis, a form of regulated cell death, in a study that screened a kinase-focused chemical library. This study demonstrated Sibiriline's effectiveness in inhibiting necroptotic cell death induced by various death ligands in human or mouse cells. Sibiriline's role in protecting mice from concanavalin A-induced hepatitis highlights its potential in treating immune-dependent hepatitis (Le Cann et al., 2017).

  • Other Relevant Studies

    Additional research, though not directly focusing on Sibiriline, provides context on related scientific inquiries. For instance, studies on the impact of silicon in mitigating heavy metal stress in plants and the bioactivity of various botanical compounds offer insights into the broader field of biochemical research. However, these studies do not specifically address Sibiriline's applications.

Future Directions

RIPK1 inhibitors like Sibiriline are emerging as a new pharmacological class proposed for inflammatory, autoimmune, and neurodegenerative diseases such as rheumatoid arthritis, ulcerative colitis, psoriasis, Alzheimer’s disease, amyotrophic lateral sclerosis, or multiple sclerosis . Further studies are required to fully understand the potential of Sibiriline .

properties

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQLYCMLGSOHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol

Citations

For This Compound
36
Citations
N Cui, S Li, Y Zhang, F Yin, X Chen, Z Luo… - European Journal of …, 2023 - Elsevier
… In order to retain the original binding mode of Sibiriline, we chose to make some modifications to the substituent of the benzene on the right side of Sibiriline. As shown in Table 3, we …
Number of citations: 1 www.sciencedirect.com
F Le Cann, C Delehouzé, S Leverrier‐Penna… - The FEBS …, 2017 - Wiley Online Library
… Study of the binding of Sibiriline to RIPK1 and to a large panel of kinases. (A) Biochemical … after competition with 10 μm Sibiriline (the full list of results for Sibiriline is reported in Table S1…
Number of citations: 29 febs.onlinelibrary.wiley.com
R Pelletier, T Gicquel, M Simoes Eugenio, PJ Ferron… - Pharmaceutics, 2022 - mdpi.com
… were found in our previous in vitro experiment (Sibiriline glucuronide; Sibiriline sulfate, hydroxy-sibiriline glucuronide and hydroxy-sibiriline sulfate), except m/z 227.081 compounds …
Number of citations: 2 www.mdpi.com
L Chen, X Zhang, Y Ou, M Liu, D Yu, Z Song… - Frontiers in …, 2022 - frontiersin.org
… Sibiriline had a protective effect on immune-mediated acute hepatitis in mice by significantly … Sibiriline has a similar chemical structure to Pyrrole [2,3-b]pyridinesSibiriline, but its binding …
Number of citations: 10 www.frontiersin.org
S Martens, S Hofmans, W Declercq, K Augustyns… - Trends in …, 2020 - cell.com
The scaffolding function of receptor-interacting protein kinase 1 (RIPK1) regulates prosurvival signaling and inflammatory gene expression, while its kinase activity mediates both …
Number of citations: 93 www.cell.com
G Fang, H Chen, Z Cheng, Z Tang, Y Wan - European Journal of Medicinal …, 2023 - Elsevier
Currently, heterocycles have occupied an important position in the fields of drug design. Among them, azaindole moiety is regarded as one privileged scaffold to develop therapeutic …
Number of citations: 3 www.sciencedirect.com
M Zheng, N Choi, YJ Jang, DE Kwak, YS Kim… - Scientific reports, 2020 - nature.com
Necrostatins (Necs) have been developed as a receptor-interacting protein kinase 1 (RIPK1) inhibitor, thus inhibiting necroptosis. In this current study, we have investigated the possible …
Number of citations: 4 www.nature.com
L Xu, W Zhang, C Zhuang - Expert Opinion on Therapeutic Patents, 2023 - Taylor & Francis
… inhibitor 52 (Sibiriline) and its derivatives. Sibiriline was screened in a non-commercial kinase-focused chemical library. Molecular docking analysis revealed that Sibiriline was adjacent …
Number of citations: 1 www.tandfonline.com
M Benchekroun, L Ermolenko, MQ Tran… - European Journal of …, 2020 - Elsevier
… Finally, one of us and colleagues screened a kinase-focused library and discovered 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol (9), dubbed Sibiriline, as a new RIPK1 inhibitor. Sibiriline …
Number of citations: 7 www.sciencedirect.com
C Delehouzé, A Comte, SA Leon-Icaza, C Cougoule… - Scientific Reports, 2022 - nature.com
… Our research group has contributed to the characterization of synthetic and natural product derivatives that are potent inhibitors of RIPK1, including the 7-azaindole derivative Sibiriline …
Number of citations: 6 www.nature.com

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